amino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate CAS No. 1115900-80-5](/img/no-structure.png)

ethyl 5-{[[(2-fluorophenyl)sulfonyl](4-methoxybenzyl)amino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

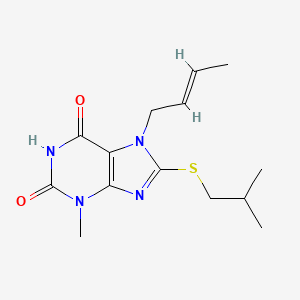

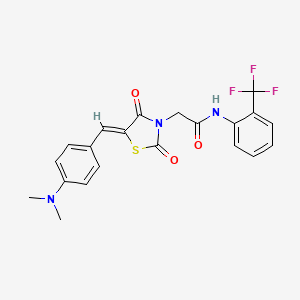

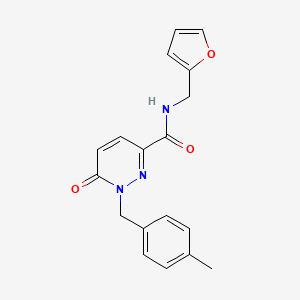

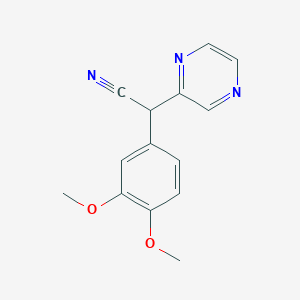

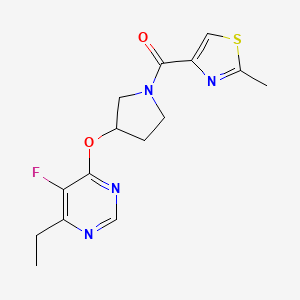

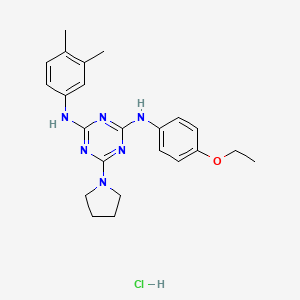

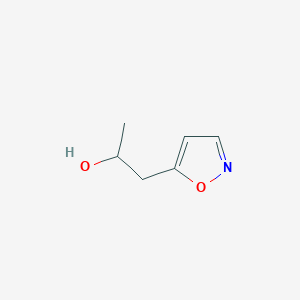

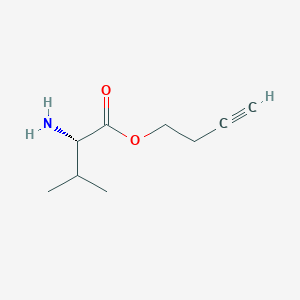

The compound “ethyl 5-{[(2-fluorophenyl)sulfonylamino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also includes sulfonyl, methoxybenzyl, and carboxylate functional groups .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string:CCOC(=O)c1c(c(c([nH]1)CN(Cc2ccc(cc2)OC)S(=O)(=O)c3cc(ccc3F)F)C)C . This string describes the structure of the molecule in terms of the connectivity of its atoms. Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the pyrrole ring is aromatic and can undergo electrophilic substitution . The sulfonyl group could potentially participate in substitution reactions, and the ester group could undergo hydrolysis or transesterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar sulfonyl and ester groups could influence its solubility in different solvents. The aromatic pyrrole ring could contribute to its UV-visible absorption spectrum .Wissenschaftliche Forschungsanwendungen

- Researchers have synthesized various indole derivatives for antiviral purposes. For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus .

- Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral effects against Coxsackie B4 virus .

- Compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited anti-inflammatory and analgesic activities .

- N-arylsulfonyl-3-acetylindole derivatives were evaluated as HIV-1 inhibitors. Compounds like (4-methyl-(phenylsulfonyl)-1H-indol-3-yl)ethanone and (1-(4-ethylphenylsulfonyl)-4-methyl-1H-indol-3-yl)ethanone showed promising anti-HIV-1 activity .

Antiviral Activity

Anti-Inflammatory Properties

Anti-HIV Activity

Other Biological Activities

Zukünftige Richtungen

The compound could potentially be explored for various applications, given its complex structure and the presence of several functional groups. For example, it could be investigated for biological activity, given that both pyrrole and sulfonyl groups are found in many biologically active compounds .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 5-{[[(2-fluorophenyl)sulfonyl](4-methoxybenzyl)amino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate' involves the reaction of 4-methoxybenzylamine with 2-fluorobenzenesulfonyl chloride to form the intermediate compound, which is then reacted with 3,4-dimethyl-1H-pyrrole-2-carboxylic acid and ethyl chloroformate to obtain the final product.", "Starting Materials": [ "4-methoxybenzylamine", "2-fluorobenzenesulfonyl chloride", "3,4-dimethyl-1H-pyrrole-2-carboxylic acid", "ethyl chloroformate" ], "Reaction": [ "Step 1: 4-methoxybenzylamine is reacted with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the intermediate compound.", "Step 2: The intermediate compound is then reacted with 3,4-dimethyl-1H-pyrrole-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the amide bond.", "Step 3: Finally, the amide product is reacted with ethyl chloroformate in the presence of a base such as triethylamine to obtain the final product, 'ethyl 5-{[[(2-fluorophenyl)sulfonyl](4-methoxybenzyl)amino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate'." ] } | |

CAS-Nummer |

1115900-80-5 |

Produktname |

ethyl 5-{[[(2-fluorophenyl)sulfonyl](4-methoxybenzyl)amino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate |

Molekularformel |

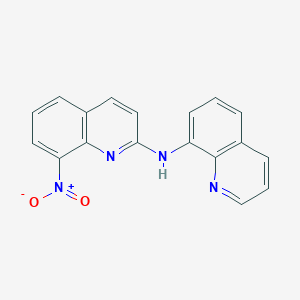

C23H20N6O3S |

Molekulargewicht |

460.51 |

IUPAC-Name |

5-(4-ethoxyphenyl)-6-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C23H20N6O3S/c1-3-31-17-10-8-16(9-11-17)29-22(30)18-12-24-27-21(18)26-23(29)33-13-19-25-20(28-32-19)15-6-4-14(2)5-7-15/h4-12H,3,13H2,1-2H3,(H,24,27) |

InChI-Schlüssel |

IFTBVMMTALMTGQ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2450626.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide](/img/structure/B2450628.png)

![2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone](/img/structure/B2450629.png)